(S,S)-Benthiavalicarb-isopropyl
CAS No.:
Cat. No.: VC13977150
Molecular Formula: C18H24FN3O3S
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24FN3O3S |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | propan-2-yl N-[(2S)-1-[[(1S)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15-/m0/s1 |
| Standard InChI Key | USRKFGIXLGKMKU-NHYWBVRUSA-N |
| Isomeric SMILES | C[C@@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C |
| Canonical SMILES | CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C |
Introduction
Chemical Structure and Stereochemistry
Molecular Configuration
(S,S)-Benthiavalicarb-isopropyl features a 6-fluoro-1,3-benzothiazole backbone coupled with a valinamide carbamate group. Its stereochemistry is defined by two chiral centers, resulting in the (S,S) configuration. This spatial arrangement critically impacts its fungicidal efficacy, as the (R)-isomer is often the primary bioactive form, while the (S,S)-isomer may serve as a minor component or impurity .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number (S,S-isomer) | 221654-72-4 | |
| CAS Number (general form) | 177406-68-7 | |
| IUPAC Name | propan-2-yl N-[(2S)-1-[[(1S)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
| SMILES | CC(C)OC(=O)NC@@HC(=O)NC@@Hc1nc2ccc(F)cc2s1 |
Physical and Chemical Properties
Thermodynamic and Solubility Data
(S,S)-Benthiavalicarb-isopropyl is a solid compound with a melting point of 152°C and a predicted boiling point of 550.6°C . It exhibits limited solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol but remains stable under controlled storage conditions (+20°C) .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.222 g/cm³ | |
| pKa | 11.34 ± 0.46 | |
| Solubility (DMSO) | Slightly soluble | |
| Storage Temperature | +20°C |
Applications in Agriculture
Fungicidal Use
(S,S)-Benthiavalicarb-isopropyl is primarily employed to combat downy mildew (Plasmopara viticola) in vineyards and tomato crops. Its application aligns with integrated pest management strategies, offering targeted action with minimal phytotoxicity . Regulatory guidelines in the European Union specify residue limits for this compound, reflecting its controlled usage in food crops .
Environmental Considerations
While the compound demonstrates low acute toxicity to mammals (LD₅₀ > 2,000 mg/kg in rats), its persistence in aquatic ecosystems raises concerns. Studies indicate potential endocrine-disrupting effects in fish, necessitating stringent runoff mitigation measures .
Biological Interactions and Toxicology
Interaction with Human Serum Albumin
A 2020 study employing spectroscopic and molecular docking techniques revealed that (S,S)-Benthiavalicarb-isopropyl binds to human serum albumin (HSA) via static quenching . Key findings include:
-
Binding Constants: at 298 K.
-
Forces Involved: Hydrogen bonding and van der Waals interactions dominate.
-
Structural Impact: Minor conformational changes in HSA’s α-helical content, as evidenced by circular dichroism spectra .
This interaction suggests potential pharmacokinetic implications, though clinical relevance remains under investigation.
| Region | Classification | Requirements |
|---|---|---|
| European Union | Controlled Product | Permits for handling |
| United States | EPA-Registered | Residue limits enforced |
Research Advancements
Stability and Degradation
Recent investigations highlight hydrolysis as a primary degradation pathway, yielding non-toxic metabolites under alkaline conditions. Field trials demonstrate a half-life of 5–7 days in soil, influenced by organic matter content.
Synergistic Formulations
Ongoing research explores combinations with other fungicides (e.g., azoxystrobin) to enhance efficacy and reduce resistance development. Preliminary data indicate a 30% improvement in mildew suppression compared to solo applications.
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